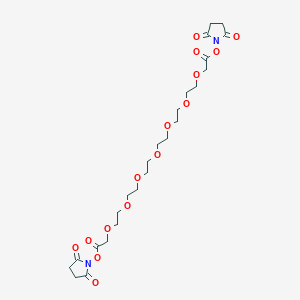

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

N-Hydroxysuccinimide esters, the foundational components for Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester, are synthesized through a variety of methods, primarily involving the coupling of carboxylic acids with N-Hydroxysuccinimide in the presence of a coupling agent. A notable method for dipeptide synthesis involves using N,O-bis(trimethylsilyl)acetamide/N-Hydroxysuccinimide ester (BSA/NHS) as coupling agents, which can perform under mild conditions without the need for additional acid/base, highlighting the versatility and efficiency of NHS esters in synthesis processes (Huang & Feng, 2016).

Molecular Structure Analysis

The molecular structure of Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester, like other NHS esters, features active ester groups that are highly reactive. This reactivity is a cornerstone of their utility in cross-linking and conjugation reactions. NHS esters possess a unique capability to form stable amide bonds with primary amines, a property that is extensively utilized in bioconjugation chemistry to link various biomolecules to polymers or other carriers.

Chemical Reactions and Properties

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester participates in numerous chemical reactions, primarily involving the formation of covalent bonds between the NHS ester and nucleophilic groups, such as amines. These reactions are pivotal in the synthesis of complex molecules, including peptides and proteins. The compound's ability to act as a cross-linker under physiological conditions without permeating membranes makes it invaluable for studies involving intact cells or subcellular components (Staros, 1982).

Wissenschaftliche Forschungsanwendungen

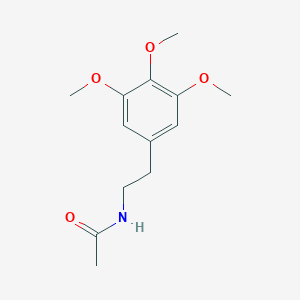

Antioxidant Activities and Health Implications

Hydroxycinnamates and their derivatives, which include esters, exhibit potent antioxidant activities. These compounds are abundant in cereals, legumes, oilseeds, fruits, vegetables, and beverages. They demonstrate significant in vitro and in vivo antioxidant activities by scavenging various radicals and acting as reducing agents. Ferulic acid and its derivatives, along with caffeic acid and its derivatives, are noted for their high antioxidant activity. The structural effects on the potency of these compounds are significant, with implications for reducing disease risk and promoting health (Shahidi & Chandrasekara, 2010).

Biotechnological Applications

Esters derived from lactic acid, such as lactate ester, are produced via biotechnological routes from biomass. These compounds have potential applications in synthesizing biodegradable polymers, serving as feedstock for green chemistry. This highlights the role of esters in sustainable chemical production and their contribution to the development of environmentally friendly materials (Gao, Ma, & Xu, 2011).

Environmental Science and Polymer Degradation

Research into the degradation of polymers by esters of H-phosphonic and phosphoric acids shows promising pathways for addressing polymer waste. These esters effectively degrade polyurethanes, polycarbonates, and polyamides, leading to the production of compounds with potential fire retardant properties. This work emphasizes the importance of developing sustainable methods for managing polymer waste and the potential reuse of degradation products in new materials production (Mitova et al., 2013).

Therapeutic Research and Potential Health Benefits

Caffeic acid and its derivatives, including esters, have been studied for their therapeutic promises, especially in obesity management. The anti-obesity property of chlorogenic acid, an ester of caffeic acid, is highlighted, showing its potential as an antioxidant, anti-hypertensive, anti-inflammatory, and anti-obesity agent. These findings point towards the therapeutic applications of esters in managing health conditions related to oxidative stress and metabolic disorders (Kumar et al., 2019).

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O15/c27-19-1-2-20(28)25(19)40-23(31)17-38-15-13-36-11-9-34-7-5-33-6-8-35-10-12-37-14-16-39-18-24(32)41-26-21(29)3-4-22(26)30/h1-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTBMPFLQYQNDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444229 |

Source

|

| Record name | Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |

CAS RN |

211746-85-9 |

Source

|

| Record name | Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)